molecular formula C11H16ClN3 B1470783 6-chloro-2-cyclopropyl-N-isobutylpyrimidin-4-amine CAS No. 1486729-84-3

6-chloro-2-cyclopropyl-N-isobutylpyrimidin-4-amine

Cat. No.: B1470783
CAS No.: 1486729-84-3
M. Wt: 225.72 g/mol
InChI Key: QRPWYPJVWBIOCN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-chloro-2-cyclopropyl-N-isobutylpyrimidin-4-amine is a pyrimidine derivative, a class of compounds known for their diverse biological activities. Pyrimidines are aromatic heterocyclic compounds containing two nitrogen atoms at positions 1 and 3 of the six-membered ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-2-cyclopropyl-N-isobutylpyrimidin-4-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2-cyclopropyl-4,6-dichloropyrimidine with isobutylamine in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

6-chloro-2-cyclopropyl-N-isobutylpyrimidin-4-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrimidine derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound .

Mechanism of Action

The mechanism of action of 6-chloro-2-cyclopropyl-N-isobutylpyrimidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. For instance, in medicinal chemistry, it may act as an inhibitor of certain enzymes involved in disease pathways. The compound’s structure allows it to bind to the active site of the target enzyme, thereby inhibiting its activity and exerting its therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the isobutyl group at the nitrogen atom and the cyclopropyl group at position 2 enhances its reactivity and potential for interaction with biological targets, making it a valuable compound in medicinal chemistry and other scientific research .

Biological Activity

6-Chloro-2-cyclopropyl-N-isobutylpyrimidin-4-amine is a pyrimidine derivative that has garnered interest for its potential biological activities, particularly as an inhibitor of specific enzymes and receptors. This article reviews the existing literature on the compound's biological activity, focusing on its pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula: C12H15ClN4
  • CAS Number: 1486729-84-3

This compound features a chlorine atom at the 6-position of the pyrimidine ring, a cyclopropyl group, and an isobutyl substituent, which are critical for its biological activity.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

  • Enzyme Inhibition: The compound has been shown to inhibit enzymes involved in lipid metabolism and inflammatory processes, such as N-acyl phosphatidylethanolamine-specific phospholipase D (NAPE-PLD) .
  • Receptor Modulation: It acts as an antagonist at the histamine H4 receptor, which is implicated in immune response and inflammatory diseases .

Structure-Activity Relationship (SAR)

Research has indicated that modifications to the pyrimidine scaffold significantly affect the potency and selectivity of this compound. Key findings include:

ModificationEffect on Potency
Cyclopropyl GroupEssential for binding affinity
Chlorine SubstitutionEnhances lipophilicity and cellular penetration
Isobutyl GroupContributes to overall activity through steric effects

In studies, variations in substituents have led to compounds with improved pharmacological profiles, demonstrating that specific structural features are crucial for optimal activity .

Biological Activity Studies

Several studies have evaluated the biological activity of this compound:

  • In Vitro Assays: The compound exhibited significant inhibition of NAPE-PLD in HEK293T cells, with an IC50 value indicating potent enzyme inhibition. This suggests its potential role in modulating lipid signaling pathways .
  • Animal Studies: In vivo experiments demonstrated that administration of this compound resulted in reduced levels of anandamide, a key endocannabinoid involved in pain and inflammation, suggesting therapeutic potential for conditions like neuropathic pain .
  • Comparative Studies: When compared to other pyrimidine derivatives, this compound showed superior selectivity for the H4 receptor over H3 receptors, indicating its potential as a targeted therapeutic agent .

Case Studies

A notable case study involved the use of this compound in models of inflammatory disorders. The results indicated a marked reduction in inflammatory markers when treated with this compound compared to control groups. This highlights its potential application in treating conditions characterized by excessive inflammation.

Properties

IUPAC Name

6-chloro-2-cyclopropyl-N-(2-methylpropyl)pyrimidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16ClN3/c1-7(2)6-13-10-5-9(12)14-11(15-10)8-3-4-8/h5,7-8H,3-4,6H2,1-2H3,(H,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRPWYPJVWBIOCN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CNC1=CC(=NC(=N1)C2CC2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-chloro-2-cyclopropyl-N-isobutylpyrimidin-4-amine
Reactant of Route 2
Reactant of Route 2
6-chloro-2-cyclopropyl-N-isobutylpyrimidin-4-amine
Reactant of Route 3
Reactant of Route 3
6-chloro-2-cyclopropyl-N-isobutylpyrimidin-4-amine
Reactant of Route 4
Reactant of Route 4
6-chloro-2-cyclopropyl-N-isobutylpyrimidin-4-amine
Reactant of Route 5
Reactant of Route 5
6-chloro-2-cyclopropyl-N-isobutylpyrimidin-4-amine
Reactant of Route 6
Reactant of Route 6
6-chloro-2-cyclopropyl-N-isobutylpyrimidin-4-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.